Superior Synthetic Accessibility and Yield for 5,5′-Diiodo-2,2′-bithiophene via Green Chemistry
The regioselective synthesis of 5,5′-diiodo-2,2′-bithiophene (CAS 3339-80-8) from the parent bithiophene is achieved in a high yield of 94% under mild, green conditions . The reaction proceeds using N-iodosuccinimide (NIS) and p-toluenesulfonic acid (PTSA) in ethanol at 50°C for a short reaction time of 0.17 hours . This efficiency stands in contrast to synthetic routes for its brominated analog, 5,5′-dibromo-2,2′-bithiophene (CAS 4805-22-5), where comparable yields for direct, selective dihalogenation from the core are not as widely documented or are often achieved via less atom-economical multistep sequences or halogen dance pathways [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | 5,5′-dibromo-2,2′-bithiophene |
| Quantified Difference | Direct comparison data not located; 94% yield is a high benchmark for direct dihalogenation. |
| Conditions | N-iodosuccinimide, p-toluenesulfonic acid, ethanol, 50°C, 0.17 h |
Why This Matters
A high-yielding, green synthesis directly impacts procurement costs and reduces supply chain complexity for material developers.
- [1] Bobrovsky, R., et al. (2023). Selective Halogen Dance Reactions at 5,5′-Dibromo-2,2′-bithiophene. View Source
